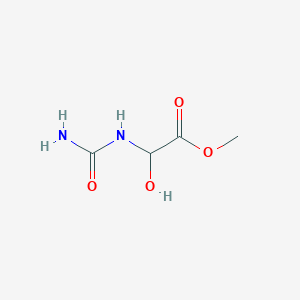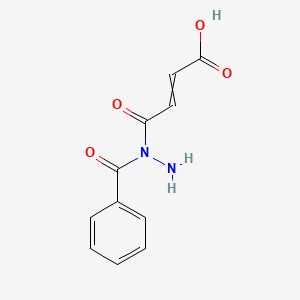
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid is an organic compound that features a benzoylhydrazine moiety attached to a but-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid typically involves the reaction of benzoylhydrazine with maleic anhydride. The reaction is carried out in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzoyl-substituted oxo compounds.
Reduction: Formation of benzoyl-substituted alcohols.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid involves its interaction with biological targets, such as enzymes or receptors. The benzoylhydrazine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways . This compound may also induce oxidative stress in microbial cells, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzoylhydrazine: Shares the benzoylhydrazine moiety but lacks the but-2-enoic acid backbone.
Maleic Hydrazide: Contains a hydrazine group attached to a maleic acid derivative.
4-Oxobut-2-enoic Acid: Lacks the benzoylhydrazine moiety.
Uniqueness
4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid is unique due to the combination of the benzoylhydrazine moiety and the but-2-enoic acid backbone.
Properties
CAS No. |
64253-19-6 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
4-[amino(benzoyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-13(9(14)6-7-10(15)16)11(17)8-4-2-1-3-5-8/h1-7H,12H2,(H,15,16) |
InChI Key |
BMHNSQCIPQJASS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C(=O)C=CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



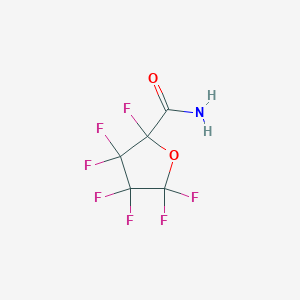
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
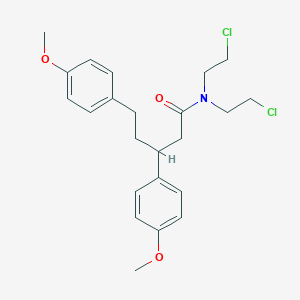
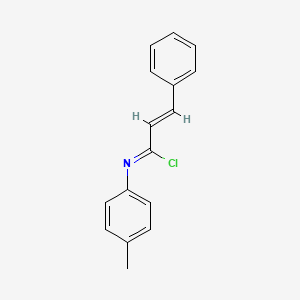
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
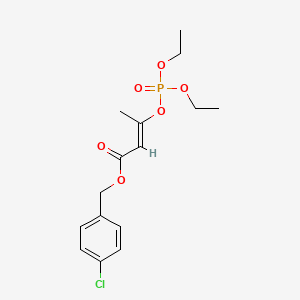
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)



methanone](/img/structure/B14483493.png)
